molecular formula C18H14Cl2N6O3S2 B2855511 4-(2-((5-(3-(3,4-Dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide CAS No. 922665-74-5

4-(2-((5-(3-(3,4-Dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Cat. No. B2855511
CAS RN: 922665-74-5
M. Wt: 497.37
InChI Key: GYCJVXBSLLRCOG-UHFFFAOYSA-N
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Description

4-(2-((5-(3-(3,4-Dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C18H14Cl2N6O3S2 and its molecular weight is 497.37. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((5-(3-(3,4-Dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((5-(3-(3,4-Dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds containing the 1,3,4-thiadiazole moiety, similar to the one in the specified chemical structure, have been synthesized and evaluated for their anticancer activities. For instance, a series of novel derivatives including 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides showed marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. One compound, in particular, demonstrated significant activity, highlighting the therapeutic potential of these molecules in cancer treatment (Karakuş et al., 2018).

Antimicrobial Agents

The synthesis of compounds with 1,3,4-thiadiazole cores has also been explored for developing antimicrobial agents. One study focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazol as antimicrobial agents, showcasing moderate activity against pathogenic bacterial and fungal strains. This highlights the potential of these compounds in addressing antimicrobial resistance (Sah et al., 2014).

Drug Design and Molecular Docking Studies

The structural versatility of thiadiazole derivatives allows for their use in drug design and molecular docking studies, aimed at understanding their interactions with biological targets. A notable study synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their anticancer activity against a panel of human cancer cell lines. Molecular docking studies predicted the probable mechanism of action, further supporting the application of these compounds in the design of new anticancer drugs (Tiwari et al., 2017).

properties

IUPAC Name

4-[[2-[[5-[(3,4-dichlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N6O3S2/c19-12-6-5-11(7-13(12)20)23-16(29)24-17-25-26-18(31-17)30-8-14(27)22-10-3-1-9(2-4-10)15(21)28/h1-7H,8H2,(H2,21,28)(H,22,27)(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCJVXBSLLRCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((5-(3-(3,4-Dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

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